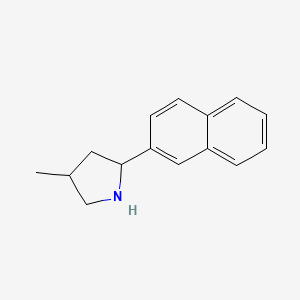

4-Methyl-2-(naphthalen-2-yl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H17N |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

4-methyl-2-naphthalen-2-ylpyrrolidine |

InChI |

InChI=1S/C15H17N/c1-11-8-15(16-10-11)14-7-6-12-4-2-3-5-13(12)9-14/h2-7,9,11,15-16H,8,10H2,1H3 |

InChI Key |

HDSNICLFHADHIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(NC1)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Significance of Pyrrolidine and Naphthalene Moieties As Privileged Scaffolds in Organic Synthesis

In the realm of drug discovery and organic chemistry, certain molecular frameworks appear repeatedly in biologically active compounds and are termed "privileged scaffolds." Both the pyrrolidine (B122466) and naphthalene (B1677914) moieties fall into this category, making their combination in a single molecule a subject of scientific curiosity.

The pyrrolidine ring , a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of many natural products, pharmaceuticals, and catalysts. nih.govresearchgate.netfrontiersin.org Its prevalence is due to several key features:

Stereochemistry and 3D Structure: The non-planar, puckered nature of the pyrrolidine ring allows for the creation of well-defined three-dimensional structures. nih.govnih.gov The presence of stereocenters, particularly at the 2- and 4-positions, provides a scaffold for developing stereoisomers with distinct biological activities. nih.govnih.gov

Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and imparts basicity to the molecule, which can be crucial for molecular recognition and pharmacokinetic properties. nih.gov

Synthetic Accessibility: A wide variety of synthetic methods are available for the construction and functionalization of the pyrrolidine ring, making it an attractive building block for chemists. researchgate.netorganic-chemistry.org

The naphthalene moiety , a bicyclic aromatic hydrocarbon, is also a privileged structure in medicinal chemistry. nih.govresearchgate.netijpsjournal.com It is found in a number of FDA-approved drugs and is explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govekb.eg Its significance stems from:

Lipophilicity and Binding: The extended aromatic system of naphthalene contributes to the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. It can also engage in π-π stacking and hydrophobic interactions with biological targets like enzymes and receptors.

Metabolic Stability: The fused aromatic ring system can influence the metabolic stability of a drug molecule.

Versatile Chemical Handle: The naphthalene ring can be functionalized at various positions, allowing for the fine-tuning of a compound's steric and electronic properties to optimize its biological activity. researchgate.net

The combination of these two privileged scaffolds in a molecule like 4-Methyl-2-(naphthalen-2-yl)pyrrolidine creates a compound with a rich three-dimensional structure and the potential for specific biological interactions, driving its relevance in synthetic and medicinal chemistry.

Rationale for Academic Research on Naphthalenyl Substituted Pyrrolidines

Academic research into naphthalenyl-substituted pyrrolidines, and more broadly 2-arylpyrrolidines, is driven by their potential applications in asymmetric catalysis and as building blocks for pharmacologically active agents. The pyrrolidine (B122466) scaffold is a key component of many organocatalysts, particularly those derived from the amino acid proline. unibo.it The introduction of a bulky and electronically distinct group, such as naphthalene (B1677914), at the 2-position can significantly influence the catalyst's stereoselectivity and reactivity in asymmetric transformations. nih.gov

In the context of drug discovery, the 2-arylpyrrolidine motif is a recognized pharmacophore found in several approved drugs. nih.gov Research in this area often focuses on:

Exploring Structure-Activity Relationships (SAR): By synthesizing libraries of related compounds with variations in the substitution pattern on both the pyrrolidine and naphthalene rings, chemists can probe how these changes affect biological activity. nih.govnih.gov This can lead to the identification of compounds with improved potency and selectivity for a particular biological target.

Developing Novel Therapeutics: The diverse biological activities associated with both pyrrolidine and naphthalene derivatives make their combined structure a promising starting point for the development of new drugs for a variety of diseases. frontiersin.orgnih.govnih.gov

Investigating Bioisosteric Replacements: The naphthalene moiety can be considered a bioisostere for other aromatic systems. Research may involve comparing naphthalenyl-substituted pyrrolidines to their phenyl- or other aryl-substituted counterparts to understand the impact of the larger aromatic system on the compound's properties. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Methyl 2 Naphthalen 2 Yl Pyrrolidine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, energies, and other chemical properties.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 4-Methyl-2-(naphthalen-2-yl)pyrrolidine, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure.

DFT calculations on similar naphthalene (B1677914) and pyrrolidine-containing compounds have been performed to determine their optimized geometries. nih.govresearchgate.netresearchgate.net For instance, in a study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, DFT with the 6-31G(d,p) basis set was used to calculate the molecular geometry, which was then compared with experimental data from X-ray diffraction. nih.gov A similar approach for this compound would yield precise structural parameters.

Electronic structure analysis would describe the distribution of electrons within the optimized molecular structure, identifying areas of high and low electron density. This is often visualized using molecular electrostatic potential (MEP) maps, which indicate the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.com

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their corresponding frequencies can be determined. researchgate.net

These calculated frequencies are typically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental spectroscopic data. researchgate.net Such a correlation for this compound would help in assigning the peaks in its experimental IR and Raman spectra to specific molecular vibrations, such as C-H stretches, N-H bends, and aromatic ring modes. While general principles of vibrational spectroscopy are well-established, specific calculated data for the target molecule is not present in the located literature. nih.gov

Calculation of Energetic Profiles for Reaction Mechanisms and Transition States

DFT is a key tool for elucidating reaction mechanisms by calculating the energetic profiles of chemical reactions. This involves identifying and calculating the energies of reactants, intermediates, transition states, and products. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.

For pyrrolidine (B122466) derivatives, DFT has been used to study mechanisms such as the stereoselective synthesis of cyclobutanes through the contraction of the pyrrolidine ring. acs.org These studies reveal a mechanism involving the formation of a 1,1-diazene intermediate, followed by the release of N₂ to form a 1,4-biradical species, which then collapses to the cyclobutane (B1203170) product. acs.org The rate-determining step was identified as the cleavage of the two C–N bonds. acs.org A similar investigation for this compound would provide valuable insight into its specific reaction pathways and the energies of associated transition states.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com

The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, as shown in the table below. These descriptors quantify aspects of a molecule's reactivity. nih.gov

Table 1: Common Chemical Reactivity Descriptors Derived from HOMO-LUMO Energies This table is interactive. Click on a descriptor to learn more.

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating greater reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

| (Note: μ = -(I+A)/2 is the chemical potential) |

While these analyses are standard, the specific HOMO-LUMO energies and derived reactivity descriptors for this compound have not been reported in the available literature.

Theoretical Predictions of Regio- and Stereoselectivity in Synthetic Pathways

Computational chemistry can predict the outcomes of reactions where multiple products are possible. Regioselectivity (which position reacts) and stereoselectivity (which spatial arrangement is formed) are often governed by the relative energies of the transition states leading to the different products. The pathway with the lower activation energy is kinetically favored and will yield the major product.

For reactions involving pyrrolidines, DFT calculations have successfully rationalized the stereoretentive pathway in cyclobutane synthesis by demonstrating that the energy required for radical rotation is higher than that for cyclization. acs.org Applying these methods to synthetic pathways involving this compound would allow for predictions of its regio- and stereochemical behavior.

Molecular Electron Density Theory (MEDT) for Understanding Reactivity

Molecular Electron Density Theory (MEDT) offers an alternative framework to FMO theory for understanding chemical reactivity, particularly in cycloaddition reactions. MEDT posits that changes in electron density, rather than orbital interactions, are the primary drivers of reactivity. This theory analyzes the flow of electrons during a reaction to explain reaction outcomes. No specific MEDT studies on this compound were found.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Inter/Intramolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and non-covalent interactions. whiterose.ac.uknih.gov This approach is predicated on the principle that the topological features of the electron density, ρ(r), reveal the underlying chemical structure. whiterose.ac.uk

In a theoretical study of this compound, QTAIM analysis would be employed to identify and quantify the various intramolecular interactions that stabilize its three-dimensional structure. The analysis begins with the calculation of the electron density and its derivatives to locate critical points where the gradient of the electron density is zero. nih.gov These critical points are classified as bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs). whiterose.ac.uk

For this compound, particular attention would be paid to potential non-covalent interactions, such as hydrogen bonds and van der Waals forces, which can significantly influence the molecule's conformation. researchgate.net For instance, weak C-H···π interactions between the methyl group or pyrrolidine ring hydrogens and the π-system of the naphthalene ring could be identified by the presence of a BCP between the participating atoms.

The properties at the BCP, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide quantitative information about the nature and strength of the interaction. A positive value of ∇²ρ is indicative of non-covalent interactions, while a negative value suggests a covalent bond. nih.gov The data generated from a QTAIM analysis would typically be presented in a table format, as illustrated below.

Table 1: Illustrative QTAIM Parameters for Intramolecular Interactions in this compound

| Interaction Type | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Total Energy Density (H(r)) (a.u.) |

|---|---|---|---|

| C-H···π (Pyrrolidine-Naphthalene) | 0.005 - 0.015 | 0.020 - 0.050 | > 0 |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from a QTAIM analysis. Actual values would require specific quantum chemical calculations.

Prediction of Thermodynamic and Kinetic Parameters for Chemical Transformations

Computational chemistry provides robust methods for predicting the thermodynamic and kinetic parameters of chemical reactions, offering insights into the stability and reactivity of molecules like this compound. beilstein-journals.org Density Functional Theory (DFT) is a commonly used method for these calculations.

Thermodynamic parameters such as enthalpy of formation (ΔHf), entropy (S), and Gibbs free energy (G) can be calculated to assess the stability of different conformers of this compound. By comparing the Gibbs free energies of various rotational isomers (rotamers), the most stable conformation can be identified. These calculations are crucial for understanding the molecule's behavior in different environments. beilstein-journals.org

Kinetic parameters for potential chemical transformations, such as racemization or other isomerization processes, can also be predicted. This involves locating the transition state (TS) structure for a given reaction and calculating its energy. The energy difference between the reactant and the transition state gives the activation energy (Ea), which is a key determinant of the reaction rate. beilstein-journals.org

An illustrative data table for the predicted thermodynamic and kinetic parameters is shown below.

Table 2: Predicted Thermodynamic and Kinetic Parameters for this compound at 298.15 K

| Parameter | Value | Units |

|---|---|---|

| Enthalpy of Formation (ΔHf) | Calculated Value | kcal/mol |

| Standard Entropy (S°) | Calculated Value | cal/mol·K |

| Gibbs Free Energy of Formation (ΔGf) | Calculated Value | kcal/mol |

Note: This table represents the type of data that would be generated from computational studies. Specific values are dependent on the level of theory and basis set used in the calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different regions of electrostatic potential.

For this compound, the MEP map would reveal the electron-rich and electron-deficient regions. Typically, regions of negative potential (colored in shades of red and orange) are associated with high electron density and are susceptible to electrophilic attack. In this molecule, such regions would likely be concentrated around the nitrogen atom of the pyrrolidine ring and the π-electron cloud of the naphthalene system.

Conversely, regions of positive potential (colored in shades of blue) indicate electron-deficient areas and are prone to nucleophilic attack. These areas are generally found around the hydrogen atoms. The MEP analysis provides a qualitative but powerful prediction of the molecule's reactive sites.

Table 3: Interpretation of MEP Mapping for this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implication for Reactivity |

|---|---|---|---|

| Naphthalene Ring (π-system) | Negative | Red/Yellow | Susceptible to electrophilic attack |

| Pyrrolidine Nitrogen | Negative | Red | Site for protonation and electrophilic attack |

Note: The color-coding and exact potential values are dependent on the specific computational method and visualization software used.

In-Depth Analysis of this compound in Organic Synthesis

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is insufficient specific, publicly available research data on the chemical compound This compound to construct a detailed article according to the requested outline.

The provided structure specifies a pyrrolidine ring with a methyl group at the 4th position and a naphthalen-2-yl group at the 2nd position. Extensive searches for this exact isomeric structure did not yield dedicated studies, synthesis protocols, or specific applications that would allow for a thorough and scientifically accurate discussion of its role as a chiral building block, its development as a ligand or organocatalyst, its use in synthesizing complex scaffolds, or its application in materials science.

The available scientific literature focuses on related, but structurally distinct, compounds. For example, research exists for isomers such as 2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine and other derivatives where the connectivity of the methyl and naphthalenyl groups on the pyrrolidine ring differs. evitachem.comsigmaaldrich.cnuni.lu These structural differences are significant, as they fundamentally alter the molecule's stereochemistry, electronic properties, and spatial arrangement, meaning the specific findings for these analogs cannot be accurately extrapolated to the requested compound.

General research on the broader classes of molecules, such as chiral pyrrolidines and naphthalenyl-containing compounds, is extensive. Chiral pyrrolidine scaffolds are well-established as privileged structures in organocatalysis and as key building blocks in the synthesis of pharmaceuticals. nih.govnih.gov Similarly, the naphthalene moiety is a common feature in functional materials and biologically active molecules. mdpi.comacs.org However, discussing these general classes would not address the specific properties and applications of the precise molecule , and would therefore fall outside the strict scope of the requested article.

Due to the lack of specific data for this compound, it is not possible to provide a scientifically rigorous article that adheres to the detailed subsections requested:

Applications and Advanced Utilities in Organic Synthesis

Design Principles for Naphthalenyl-Pyrrolidine Hybrid Structures in Directed Organic Synthesis

Without dedicated research on this specific compound, any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy. Therefore, the generation of the requested article cannot be completed at this time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.